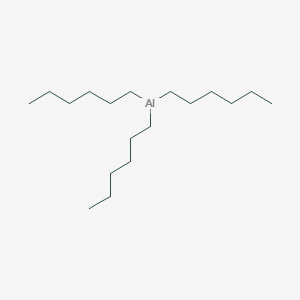

Aluminum, trihexyl-

Description

Properties

IUPAC Name |

trihexylalumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H13.Al/c3*1-3-5-6-4-2;/h3*1,3-6H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYGRKHDLWYTKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[Al](CCCCCC)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39Al | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027363 | |

| Record name | Trihexylaluminum | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [HSDB] Hydrocarbon solvent solution: Colorless liquid; [MSDSonline] | |

| Record name | Aluminum, trihexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tri-n-hexylaluminum | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7493 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

105 °C @ 0.001 mm Hg | |

| Record name | TRI-N-HEXYLALUMINUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5785 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8374 g/mL @ 35 °C | |

| Record name | TRI-N-HEXYLALUMINUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5785 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

1116-73-0 | |

| Record name | Trihexylaluminum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1116-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tri-n-hexylaluminum | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001116730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum, trihexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trihexylaluminum | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trihexylaluminium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIHEXYLALUMINIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09QU44174D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRI-N-HEXYLALUMINUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5785 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-87 °C | |

| Record name | TRI-N-HEXYLALUMINUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5785 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Chemical Transformations Involving Trihexylaluminum

Established Synthetic Routes to Trihexylaluminum

The production of trihexylaluminum primarily relies on the hydroalumination of 1-hexene (B165129), a process pioneered by Ziegler. However, alternative methods have also been developed, offering different efficiencies and applications.

The Ziegler process, a cornerstone of organoaluminum chemistry, involves the direct synthesis of trialkylaluminums from aluminum, hydrogen, and an olefin. nih.gov In the case of trihexylaluminum, this involves the reaction of aluminum, hydrogen, and 1-hexene. nih.gov This hydroalumination reaction is a type of addition reaction where an aluminum-hydrogen bond adds across the carbon-carbon double bond of the 1-hexene.

Another variation of this method involves the use of diisobutylaluminum hydride (HAlBui2) for the hydroalumination of 1-hexene. mdpi.com Heating an equimolar mixture of 1-hexene and HAlBui2 in a solvent like toluene (B28343) can produce the hydroalumination product with high yields of 90-95%. mdpi.com

A simplified representation of the hydroalumination of 1-hexene is as follows:

Al-H + CH2=CH-(CH2)3-CH3 → Al-CH2-CH2-(CH2)3-CH3

This process is repeated three times to yield trihexylaluminum:

Al + 3 H2 + 6 CH2=CH-(CH2)3-CH3 → 2 Al(C6H13)3

Besides the direct synthesis, trihexylaluminum can be prepared through an exchange reaction between 1-hexene and triisobutylaluminum (B85569). nih.govlookchem.com This method involves heating the reactants in an autoclave, followed by distillation to isolate the trihexylaluminum. lookchem.com A yield of 89.1% has been reported for this process. lookchem.com

Another alternative involves the reaction of MAlH4 (where M is Li or Na) with dihexylaluminum chloride ((C6H13)2AlCl) and 1-hexene. lookchem.com This one-step method can also be used to synthesize other organoaluminum compounds. lookchem.com A specific procedure involves adding a mixture of (C6H13)2AlCl and 1-hexene to a mixture of LiAlH4 in hexane, followed by heating, filtration, and removal of solvent and excess olefin to yield trihexylaluminum with a reported yield of 95%. lookchem.com

The choice of synthetic route can depend on factors such as desired purity, scale of production, and available starting materials. The direct Ziegler process is highly efficient for large-scale industrial production. nih.gov The exchange reaction with triisobutylaluminum offers a viable alternative, while the MAlH4-based method provides a versatile one-step synthesis for various organoaluminum compounds. nih.govlookchem.com

Table 1: Comparison of Synthetic Routes to Trihexylaluminum

| Synthetic Route | Reactants | Key Conditions | Reported Yield |

| Direct Synthesis (Ziegler Process) | Aluminum, Hydrogen, 1-Hexene | Catalyzed process | High (Industrial standard) nih.gov |

| Exchange Reaction | Triisobutylaluminum, 1-Hexene | Heating in autoclave (140°C then 120°C) | 89.1% lookchem.com |

| MAlH4 Method | LiAlH4, (C6H13)2AlCl, 1-Hexene | Heating at 90°C in hexane | 95% lookchem.com |

Functionalization and Derivatization Strategies

The reactivity of the aluminum-carbon bond in trihexylaluminum allows for various functionalization and derivatization reactions, leading to the formation of adducts, solvates, and enabling ligand exchange.

Trialkylaluminum compounds, including trihexylaluminum, are Lewis acids and readily form adducts with Lewis bases. wikipedia.org These adducts are formed by the coordination of a donor atom from the Lewis base to the electron-deficient aluminum center. The formation of these adducts can significantly modify the reactivity and solubility of the trialkylaluminum.

Solvates are crystal forms that incorporate solvent molecules into their crystal structure. mdpi.com The formation of solvates is driven by the potential for stronger intermolecular interactions and increased packing efficiency. mdpi.com Trihexylaluminum can form solvates with various solvents, and the nature of these interactions can influence the compound's properties. mdpi.com The study of solvate formation is crucial in understanding the behavior of trihexylaluminum in different solvent environments. mdpi.com

Ligand exchange reactions involve the replacement of one or more ligands in a metal complex with different ligands. science-revision.co.uk In the context of trihexylaluminum, this refers to the exchange of the hexyl groups with other alkyl or functional groups. These reactions are fundamental to the versatility of organoaluminum compounds in organic synthesis and catalysis.

The exchange of alkyl groups can occur between different trialkylaluminum species. For instance, an uncatalyzed exchange reaction can occur when a trialkylaluminum is heated with an alkyl iodide, leading to the formation of a new trialkylaluminum and a new alkyl iodide. google.com

The speciation of aluminum compounds, including trihexylaluminum, can be complex and is influenced by factors such as the solvent, temperature, and the presence of other coordinating species. canada.cagazette.gc.ca In solution, trialkylaluminum compounds can exist as monomers or dimers, and the equilibrium between these forms can be influenced by the steric bulk of the alkyl groups. The presence of Lewis bases can lead to the formation of various adducts, further diversifying the speciation. Understanding the speciation of trihexylaluminum is critical for controlling its reactivity in chemical processes.

Trihexylaluminum in Advanced Catalytic Systems

Ziegler-Natta Polymerization Catalysis with Trihexylaluminum

Trihexylaluminum, an organoaluminum compound, serves as a crucial component in Ziegler-Natta catalyst systems, which are widely employed for the polymerization of olefins. wikipedia.org These catalyst systems typically consist of a transition metal compound (e.g., titanium halides) and an organoaluminum cocatalyst, like trihexylaluminum. libretexts.org The interaction between these two components generates the active sites necessary for polymer chain growth. sciengine.com The choice of the organoaluminum cocatalyst can significantly influence the polymerization process and the properties of the resulting polymer. researchgate.net

Trihexylaluminum as a Primary Cocatalyst/Activator in Olefin Polymerization

Influence on Polymerization Activity and Efficiency

The use of trihexylaluminum as a cocatalyst can lead to high polymerization activity. Research has shown that the nature of the alkyl group in the aluminum cocatalyst plays a significant role in the catalyst's performance. In certain systems, longer alkyl chains in trialkylaluminum compounds are associated with increased catalytic activity.

For instance, in ethylene (B1197577) polymerization using a specific silica-supported Ziegler-Natta catalyst, trihexylaluminum (TnHA) demonstrated higher catalytic activity compared to diethylaluminum chloride (DEAC). koreascience.kr In another study involving a novel titanium-based catalyst supported on poly(ethylene co-acrylic acid), trihexylaluminum was identified as the most effective cocatalyst among those tested. researchgate.net This system exhibited very high activity, comparable to commercial processes, and showed no significant catalyst deactivation over a two-hour polymerization period. researchgate.net The stability of the catalyst at optimal temperatures (around 80°C in this case) is a key factor for efficient industrial production. researchgate.net

Table 1: Comparative Performance of Trihexylaluminum as a Cocatalyst

| Catalyst System | Cocatalyst | Relative Activity | Stability | Research Finding |

|---|---|---|---|---|

| Ti-based/Poly(ethylene co-acrylic acid) | Trihexylaluminum | Very High | Stable for 2 hours | Found to be the most effective cocatalyst in the study. researchgate.net |

| Silica-supported ZN | Trihexylaluminum | High | - | Showed higher activity than DEAC. koreascience.kr |

Impact on Polymer Molecular Weight Distribution

The molecular weight (MW) and molecular weight distribution (MWD) are critical parameters that determine the physical, mechanical, and rheological properties of polymers. vt.educornell.edu Trihexylaluminum, as a cocatalyst, influences these characteristics. Generally, heterogeneous Ziegler-Natta catalysts lead to polymers with a broad MWD because of the presence of multiple types of active sites on the catalyst surface, each producing polymers with different chain lengths. engj.org

The use of trihexylaluminum often results in polyethylene (B3416737) with a broad molar mass distribution. researchgate.net However, the final MW and MWD are a result of the complex interplay between the catalyst, the cocatalyst, and polymerization conditions. For example, modifications to a TiCl4/MgCl2 catalyst support with metal chlorides, when used with an aluminum alkyl cocatalyst, have been shown to significantly increase the polymer's molecular weight and polydispersity index (a measure of the breadth of the MWD). ije.ir While a broad MWD can be beneficial for certain processing applications, achieving a narrow, controlled distribution is often a goal for producing materials with specific high-performance properties. sciengine.com

Table 2: Illustrative Impact of Catalyst Modification on Polymer Properties with an Alkyl Aluminum Cocatalyst

| Catalyst System | Molecular Weight ( g/mol ) | Polydispersity Index (Mw/Mn) |

|---|---|---|

| Unmodified TiCl₄/MgCl₂ | Lower | Lower |

| Modified TiCl₄/MgCl₂ with AlCl₃/ZnCl₂ | 42 × 10⁴ | 22.1 |

Data derived from a study on modified Ziegler-Natta catalysts, illustrating the potential changes in polymer properties. ije.ir

Effects on Polymer Microstructure and Stereoregularity

The microstructure of a polymer, including its stereoregularity or tacticity, has a profound impact on its physical properties such as crystallinity, melting point, and mechanical strength. scielo.brquora.com Ziegler-Natta catalysts are renowned for their ability to produce stereoregular polymers, like isotactic polypropylene, where the pendant methyl groups are all on the same side of the polymer backbone. wikipedia.orguva.nl

The stereochemical control is exerted at the active site of the catalyst, and the nature of all catalyst components, including the organoaluminum cocatalyst, can influence this. uva.nlcozum.info.tr Different active sites within a multi-sited Ziegler-Natta catalyst can exhibit different stereoregularity characteristics. uva.nl The choice of cocatalyst, such as triisobutylaluminum (B85569) versus trihexylaluminum, can result in polypropylenes with different microstructures. researchgate.net This indicates that the structure of the alkyl group on the aluminum atom plays a role in defining the environment of the active center, which in turn dictates the stereochemistry of monomer insertion. While the fundamental role of the cocatalyst in influencing stereoregularity is established, specific and detailed research findings isolating the precise effect of the hexyl group of trihexylaluminum on polymer tacticity and microstructure were not prominent in the surveyed literature.

Mechanistic Role of Trihexylaluminum in Ziegler-Natta Active Site Formation

The transformation of a transition metal precatalyst into a catalytically active species is a critical step in Ziegler-Natta polymerization, a process driven by the organoaluminum cocatalyst. libretexts.org Trihexylaluminum plays a direct and essential mechanistic role in the formation of the active sites where olefin polymerization occurs.

Alkyl Exchange and Catalyst Activation Processes

The activation of a typical Ziegler-Natta precatalyst, such as titanium tetrachloride (TiCl₄) supported on magnesium chloride (MgCl₂), begins with its interaction with trihexylaluminum. libretexts.org The primary function of the cocatalyst is to alkylate the titanium center. sciengine.com This occurs through an alkyl exchange reaction where one or more hexyl groups from the trihexylaluminum are transferred to the titanium atom, displacing chloride ligands. libretexts.org

Interactions with Transition Metal Centers (e.g., Ti, V)

In Ziegler-Natta and other transition metal-catalyzed polymerization processes, the interaction between the organoaluminum compound and the transition metal center is fundamental to the formation of the active catalytic site. Trialkylaluminum compounds, including trihexylaluminum, typically perform several crucial functions: they reduce the transition metal to a lower oxidation state, alkylate the metal center, and scavenge impurities from the reaction medium.

The nature of the alkyl group on the aluminum atom can significantly influence the catalyst's performance. In a study involving a novel polymer-supported titanium-based catalyst for ethylene polymerization, trihexylaluminum was identified as the optimal cocatalyst. researchgate.net This catalyst system demonstrated high, stable activity, producing polyethylene with high melting points and crystallinity. researchgate.net The interaction in these systems generally begins with the coordination of the alkylaluminum to the titanium pre-catalyst. This is followed by an alkyl-halide exchange, which generates a titanium-carbon bond, forming the active species responsible for monomer insertion and polymer chain growth. wikipedia.orgrsc.org

Vanadium-based catalysts are also employed in ethylene polymerization and are known to produce polymers with different characteristics compared to titanium-based systems. vot.pl The activation of vanadium pre-catalysts, such as vanadium chlorides, similarly relies on an organoaluminum cocatalyst. vot.plmdpi.com While studies often focus on triisobutylaluminum (TIBA) or TEA, the principles of activation remain the same. The alkylaluminum reduces and alkylates the vanadium center. Research on vanadium complexes with imine ligands has shown that catalyst activity is influenced by both the ligand structure and the choice of cocatalyst, which opens possibilities for activators like trihexylaluminum to modulate catalytic performance. mdpi.comnih.gov The interaction between trihexylaluminum and Ti or V centers is a key step in creating catalytically active sites for olefin polymerization.

Metallocene-Catalyzed Polymerization Systems and Trihexylaluminum Activation

Metallocene catalysts, typically based on Group 4 metals like zirconium or titanium, are renowned for producing polymers with narrow molecular weight distributions and uniform comonomer incorporation. wikipedia.orgnih.gov The activation of these pre-catalysts is a critical step, commonly achieved using an activator like methylaluminoxane (B55162) (MAO) or a combination of an organoaluminum compound and a borate. nih.govgoogle.com

Trihexylaluminum as an Activator for Metallocene Pre-catalysts

Trihexylaluminum is cited as a potential organoaluminum cocatalyst in metallocene-based systems. google.comgoogle.com While MAO is often the primary activator, simple trialkylaluminums like trihexylaluminum serve multiple purposes. google.comresearchgate.net The fundamental activation mechanism involves the reaction of the metallocene dihalide pre-catalyst (e.g., zirconocene (B1252598) dichloride) with the activator. The activator alkylates the metal center and abstracts a halide or an alkyl group to generate a coordinatively unsaturated, cationic metal-alkyl species, which is the active site for polymerization. nih.gov

In these systems, trihexylaluminum can function as a scavenger for impurities that would otherwise poison the catalyst. More importantly, it can act as a chain transfer agent, a role that directly impacts the molecular weight of the resulting polymer. nih.gov In some formulations, trihexylaluminum is used in conjunction with other activators to optimize the catalytic process. google.comresearchgate.net For instance, a study on the polymerization of higher α-olefins utilized a catalytic system composed of a metallocene, MAO, and trihexylaluminum. researchgate.net

Modulation of Polymerization Kinetics and Chain Growth

The kinetics of chain-growth polymerization are defined by the rates of initiation, propagation, and termination (or chain transfer). fiveable.mesolubilityofthings.com The choice of alkylaluminum cocatalyst can significantly modulate these kinetics, thereby influencing the final polymer properties, particularly the molecular weight. nih.gov

Trihexylaluminum, like other trialkylaluminums, can participate in chain transfer reactions. This process terminates the growth of one polymer chain and initiates a new one by transferring the growing polymer chain from the metallocene center to the aluminum center, while a hexyl group from the aluminum is transferred to the metallocene. This reaction effectively lowers the average molecular weight of the polymer. The efficiency of this chain transfer process is dependent on the structure of the alkylaluminum. The longer, bulkier hexyl groups of trihexylaluminum can influence the rate and efficiency of chain transfer compared to smaller alkyl groups like ethyl or methyl. nih.govjku.at By controlling the concentration of the chain transfer agent, such as trihexylaluminum, it is possible to regulate the kinetic chain length and thus the molecular weight of the polymer. fiveable.merun.edu.ng

| Parameter | Influence of Trihexylaluminum | Research Finding |

| Catalyst Activation | Acts as a cocatalyst/scavenger for metallocene systems. | Used in combination with MAO for the polymerization of higher α-olefins. researchgate.net |

| Chain Growth | Functions as a chain transfer agent. | The type of alkylaluminum influences the efficiency of chain transfer, thereby controlling polymer molecular weight. nih.gov |

| Polymerization Kinetics | Affects the rate of termination/chain transfer. | By modulating the concentration of chain transfer agents, the kinetic chain length can be controlled. fiveable.me |

This table provides a summary of the roles of trihexylaluminum in modulating metallocene-catalyzed polymerization.

Iron-Catalyzed Olefin Oligomerization and Polymerization Activated by Trihexylaluminum

In the late 1990s, the discovery of highly active iron catalysts based on bis(imino)pyridine ligands marked a significant breakthrough, providing a more earth-abundant and cost-effective alternative to other transition metals. capes.gov.br The activation of these iron pre-catalysts is typically achieved with an alkylaluminum compound.

Trihexylaluminum as an Activator for Iron Complexes

Research has shown that trihexylaluminum is an effective cocatalyst for activating iron complexes in ethylene polymerization. A study investigating the effects of various alkylaluminum compounds on a tridentate bis(imino)pyridinyliron catalyst found that trihexylaluminum is a good cocatalyst, comparable to triethylaluminum (B1256330) (TEA). capes.gov.br The activation process is believed to involve the alkylation of the iron(II) dichloride pre-catalyst by trihexylaluminum, followed by the abstraction of a chloride anion to generate a cationic iron-alkyl active species. acs.org This active species then coordinates and repeatedly inserts ethylene monomers to grow the polymer chain. The nature of the alkylaluminum activator has a profound effect on both the catalyst's activity and the properties of the resulting polyethylene. capes.gov.brresearchgate.net

Generation of Distinct Catalytic Species and their Reactivity

A notable characteristic of some iron-based catalyst systems is their tendency to produce polyethylene with a broad or even bimodal molecular weight distribution (MWD). capes.gov.brresearchgate.net This phenomenon is often attributed to the formation of multiple, distinct catalytic species upon activation.

| Activator | Resulting Polymer MWD | Implication |

| Trihexylaluminum (THA) | Broad | Suggests the formation of multiple active catalytic species with varying reactivities. capes.gov.br |

| Triisobutylaluminum (TiBA) | Unimodal and Narrow | Suggests the formation of a more uniform type of active species. capes.gov.br |

| Triethylaluminum (TEA) | Broad | Similar to THA, suggests the formation of multiple active species. capes.gov.br |

This table compares the effect of different alkylaluminum activators on the molecular weight distribution (MWD) of polyethylene produced with a bis(imino)pyridinyliron catalyst, based on findings from Radhakrishnan et al. capes.gov.br

Influence on Product Selectivity (e.g., Linear alpha-olefins, Polyethylene)

In the realm of olefin polymerization, trihexylaluminum is instrumental in dictating the properties of the resulting polymers, such as polyethylene, and in the production of linear alpha-olefins. wikipedia.orgfishersci.co.ukfishersci.cawikipedia.org The selectivity of a catalytic system, often a Ziegler-Natta type, can be significantly modified by the choice of the organoaluminum cocatalyst. mdpi.comepo.org

Trihexylaluminum, when used as a cocatalyst, can influence the molecular weight distribution of polyethylene. google.com In staged reactor systems for ethylene polymerization utilizing both titanium and vanadium-based catalysts, trihexylaluminum is listed among the suitable cocatalysts that can be employed to produce polyethylene with a broad or bimodal molecular weight distribution. google.com The ability to control the molecular weight distribution is crucial as it directly impacts the physical and mechanical properties of the final polymer product.

The use of trihexylaluminum in conjunction with specific transition metal catalysts also affects the production of linear alpha-olefins. wikipedia.orgregulations.govnih.govnih.gov These compounds are important chemical intermediates. The oligomerization of ethylene, a key process for producing linear alpha-olefins, can be steered towards specific chain lengths by carefully selecting the catalyst and cocatalyst, including trialkylaluminums like trihexylaluminum.

A study on a novel titanium-based catalyst supported on poly(ethylene coacrylic acid) for olefin polymerization identified trihexylaluminum as an effective cocatalyst. researchgate.net This catalyst system demonstrated high activity for both ethylene homopolymerization and its copolymerization with 1-hexene (B165129). researchgate.net The resulting polyethylene exhibited a high melting point and a high degree of crystallinity, properties that can be regulated by the polymerization conditions. researchgate.net

Table 1: Effect of Trihexylaluminum on Product Selectivity in Olefin Polymerization

| Catalyst System | Monomer(s) | Role of Trihexylaluminum | Resulting Product(s) | Key Findings |

| Titanium and Vanadium-based catalysts in staged reactors | Ethylene | Cocatalyst | Polyethylene with broad/bimodal molecular weight distribution | Influences molecular weight distribution. google.com |

| Titanium-based catalyst on poly(ethylene coacrylic acid) support | Ethylene, 1-Hexene | Cocatalyst | High melting point, high crystallinity polyethylene | Effective cocatalyst for producing high-quality polyethylene. researchgate.net |

Trihexylaluminum in Other Transition Metal-Mediated Transformations

The utility of trihexylaluminum extends beyond its role in Ziegler-Natta polymerization to a variety of other transition metal-catalyzed reactions. Its function as a cocatalyst and activator is crucial in systems involving vanadium, titanium, and zirconium.

In vanadium-based catalysis, trihexylaluminum is employed as a cocatalyst, often in conjunction with other organoaluminum compounds. fishersci.noereztech.comwikipedia.orgereztech.comnih.gov These catalyst systems are particularly relevant in ethylene polymerization. For instance, in processes utilizing both titanium and vanadium catalysts in separate, series-connected reactors, trihexylaluminum can be used as a cocatalyst. google.com The specific combination of the vanadium-based catalyst and the trihexylaluminum cocatalyst can influence the properties of the resulting polyethylene. google.com

Trihexylaluminum is a well-established cocatalyst in titanium-based catalytic systems for olefin polymerization. fishersci.beereztech.comalfa-chemistry.comnih.govwikipedia.orgmdpi.comchula.ac.thvot.pl In the context of producing polyethylene with specific properties, titanium-based catalysts activated by trihexylaluminum have demonstrated significant efficacy.

A notable example is a titanium-based catalyst supported on poly(ethylene coacrylic acid), where trihexylaluminum was found to be an optimal cocatalyst. researchgate.net This system exhibited high and stable activity in ethylene polymerization, producing polyethylene with desirable characteristics. researchgate.net Furthermore, in the copolymerization of ethylene and 1-hexene, this catalyst system maintained high activity. researchgate.net

In processes involving staged reactors, a titanium-based catalyst is often used in the first reactor with a cocatalyst such as trihexylaluminum to produce a specific type of polyethylene, for instance, a high melt index, narrow molecular weight distribution product. google.com The conditions in this first reactor are tailored to the specific kinetics of the titanium-based catalyst in the presence of trihexylaluminum. google.com

Zirconium-based catalysts, particularly metallocenes, are another important class of catalysts for olefin polymerization where trihexylaluminum can be utilized as a cocatalyst. ereztech.comfishersci.comuni.luamericanelements.comamericanelements.comrsc.org While methylaluminoxane (MAO) is a common activator for metallocene catalysts, trialkylaluminum compounds like trihexylaluminum can also play a role, often as scavengers for impurities that can deactivate the catalyst.

In some zirconium-based systems, the combination of a borane (B79455) activator with a trialkylaluminum, such as triethylaluminum (a close relative of trihexylaluminum), has been shown to activate ethylene polymerization. thaiscience.info The ratio of the aluminum alkyl to the zirconium catalyst can be a critical parameter for achieving high productivity. thaiscience.info The use of trialkylaluminums in these systems helps to create the active cationic metallocene species responsible for polymerization.

Table 2: Trihexylaluminum in Transition Metal-Mediated Transformations

| Transition Metal | Catalyst Type | Role of Trihexylaluminum | Application |

| Vanadium | Ziegler-Natta type | Cocatalyst | Ethylene Polymerization google.com |

| Titanium | Supported Catalyst | Cocatalyst | Ethylene and Ethylene/1-Hexene Polymerization researchgate.net |

| Zirconium | Metallocene | Cocatalyst/Scavenger | Olefin Polymerization thaiscience.info |

Trihexylaluminum in Hydroalumination Reactions

Hydroalumination reactions involve the addition of an aluminum-hydrogen bond across a multiple bond, such as a carbon-carbon or carbon-oxygen double bond. Trihexylaluminum, while not containing a direct Al-H bond, can participate in these transformations, often through in-situ generation of a hydroaluminating agent or by acting as a precursor.

The reduction of carbonyl compounds, such as aldehydes and ketones, is a fundamental transformation in organic synthesis. fishersci.sefishersci.cametabolomicsworkbench.orgnih.govwikipedia.org Organoaluminum reagents are effective for this purpose. While dialkylaluminum hydrides are the direct reagents for hydroalumination, trialkylaluminums like trihexylaluminum can also effect the reduction of carbonyls.

The reaction of trihexylaluminum with a carbonyl compound can proceed through a β-hydride transfer mechanism. In this process, a hexyl group is transferred from the aluminum to the carbonyl carbon, followed by the transfer of a β-hydrogen from the hexyl group to the carbonyl oxygen, resulting in the reduction of the carbonyl group and the formation of an alkene. Alternatively, the trialkylaluminum can react with any protic sources present in the reaction medium to generate an aluminum hydride in situ, which then acts as the reducing agent. The specific pathway and the efficiency of the reduction can depend on the reaction conditions and the substrate.

Hydroalumination of Alkynes: Regioselectivity and Stereoselectivity

The hydroalumination of alkynes is a powerful method for the synthesis of alkenylalanes (vinylalanes), which are versatile intermediates in organic synthesis. The regioselectivity and stereoselectivity of this addition are critical and are dictated by the substrate, the aluminum reagent, and the presence or absence of a catalyst.

Regioselectivity refers to the orientation of the Al-H addition across the unsymmetrical triple bond of a terminal alkyne. In uncatalyzed reactions involving dialkylaluminum hydrides, the addition is typically highly regioselective, following an anti-Markovnikov pattern. The aluminum atom adds to the terminal, less sterically hindered carbon, while the hydrogen atom adds to the internal carbon. wikipedia.org This selectivity is driven by both steric factors, as the bulky dialkylaluminum group approaches the less congested end of the alkyne, and electronic factors, where the transition state involves a partial positive charge on the internal carbon, which is better able to stabilize it. wikipedia.org For internal alkynes, regioselectivity is generally low unless there is a significant electronic or steric bias within the substrate. wikipedia.org

Stereoselectivity of the hydroalumination reaction determines the geometry of the resulting alkene. For uncatalyzed reactions with dialkylaluminum hydrides, the addition occurs with syn-stereoselectivity. wikipedia.org This means that the aluminum and hydrogen atoms are delivered to the same side of the alkyne, resulting in a (Z)-alkenylalane from a terminal alkyne. This outcome is consistent with a concerted reaction mechanism. wikipedia.org

However, the selectivity can be altered by the use of transition metal catalysts. For instance, nickel-catalyzed hydroaluminations can lead to the formation of the α-vinylaluminum isomer (internal addition of aluminum) with high selectivity. organic-chemistry.org Similarly, titanium-based catalysts are known to promote cis-hydroalumination. americanelements.com Conversely, trans-hydroalumination can be achieved under specific conditions, for example, using lithium aluminum hydride, which proceeds through a different mechanism involving nucleophilic addition of a hydride. wikipedia.org

The principles governing the hydroalumination of a representative terminal alkyne, 1-octyne, are summarized in the table below. While specific data for trihexylaluminum is not available, the table illustrates the expected outcomes based on the reactivity of analogous dialkylaluminum hydrides.

| Reagent/Catalyst System | Alkyne Substrate | Predominant Regioisomer | Predominant Stereoisomer | Product after Hydrolysis |

| R₂AlH (e.g., from Trihexylaluminum) | 1-Octyne | Aluminum on C1 (anti-Markovnikov) | syn-addition | 1-Octene |

| R₂AlH / Ni(dppp)Cl₂ | 1-Octyne | Aluminum on C2 (Markovnikov) | syn-addition | 2-Octene |

This table is illustrative of general hydroalumination principles and does not represent empirically determined data for trihexylaluminum itself.

Mechanistic Pathways of Trihexylaluminum-Mediated Hydroalumination

The mechanism of hydroalumination depends significantly on whether the reaction is catalyzed. In the absence of a catalyst, the reaction of an alkyne with a dialkylaluminum hydride, which can be derived from trihexylaluminum, is generally accepted to proceed through a concerted, four-centered transition state.

In this pathway, the Al-H bond adds across the π-system of the alkyne in a single, stereospecific step. The aluminum atom coordinates to one of the acetylenic carbons while the hydride is transferred to the other. This concerted mechanism readily explains the observed syn-stereoselectivity of the addition. wikipedia.org For terminal alkynes, this transition state places the aluminum at the terminal carbon to minimize steric repulsion and to place the partial positive charge that develops on the more substituted carbon. wikipedia.org

It is important to note that for terminal alkynes, a competing non-productive pathway is the deprotonation of the acidic acetylenic proton by the organoaluminum reagent, leading to the formation of an aluminum acetylide. researchgate.net Uncatalyzed carboalumination, the addition of a C-Al bond across the alkyne, can also occur but is generally less favorable than hydroalumination when a hydride is present. uni.lu

The reaction landscape becomes more complex in the presence of transition metal catalysts. These catalysts can offer alternative, lower-energy pathways that can alter both the regioselectivity and stereoselectivity of the hydroalumination. For example, with titanium-based catalysts like Cp₂TiCl₂, a proposed mechanism involves the formation of a bimetallic, hydride-bridged Al/Ti species that acts as the active catalyst for cis-hydroalumination. americanelements.com Iron-catalyzed hydroaluminations have also been developed, showing high selectivity and good functional group tolerance, although the precise mechanism may vary depending on the ligand system. researchgate.net These catalyzed pathways often involve oxidative addition, migratory insertion, and reductive elimination steps, typical of organometallic catalysis, and can provide access to alkenylalanes that are not obtainable through the uncatalyzed route.

Advanced Mechanistic Investigations and Kinetic Studies of Trihexylaluminum Reactivity

Elucidation of Reaction Mechanisms in Polymerization Processes

The function of trihexylaluminum in polymerization extends beyond simple catalyst alkylation. It actively participates in sophisticated chain transfer and termination mechanisms that are crucial for controlling the final polymer architecture.

In modern polymerization strategies, trialkylaluminums like THA can function as chain shuttling agents (CSAs). Chain shuttling is a process that typically involves two distinct catalysts with different stereochemical controls, operating within a single reactor. wikipedia.org The role of the chain shuttling agent is to transfer a growing polymer chain from one catalyst's active site to the other. wikipedia.orgresearchgate.net This reversible transfer allows for the creation of unique block copolymers, combining, for instance, crystalline and amorphous segments within a single polymer chain. researchgate.net The trihexylaluminum facilitates this by exchanging the polymer chain attached to the transition metal center (e.g., Zirconium or Hafnium) for one of its hexyl groups, effectively moving the polymer chain between different catalytic environments. wikipedia.orgresearchgate.net

A primary and often unavoidable chain termination or transfer pathway in olefin polymerization is β-hydrogen transfer (also known as β-hydride elimination). ilpi.commdpi.com This process involves the transfer of a hydrogen atom from the beta-carbon of the growing polymer chain (attached to the transition metal catalyst) to the metal center. ilpi.com This step results in the release of a "dead" polymer chain, which now possesses a terminal vinyl group (C=C double bond), and leaves behind a metal-hydride species. ilpi.com For polymerization to continue, the active site must be regenerated. Trihexylaluminum plays a crucial role here by re-alkylating the metal-hydride species, transferring a hexyl group to the metal and eliminating a molecule of hydrogen gas, thereby preparing the catalyst for the next chain propagation cycle. The efficiency of this re-alkylation step is vital for maintaining high catalyst activity. Studies on related scandium-based model systems have shown that β-hydrogen elimination is often faster than competing processes like β-methyl elimination. caltech.eduosti.gov

Beyond its implicit role in regenerating active sites after β-hydrogen transfer, trihexylaluminum is a primary agent for controlled chain transfer. This reaction, often referred to as chain transfer to alkylaluminum, is a dominant mechanism for controlling the molecular weight of the resulting polymer. nih.gov The process involves the transfer of the growing polymer chain from the transition metal center to the aluminum center of THA, with a concurrent transfer of a hexyl group from the aluminum to the transition metal. mdpi.com This terminates the growth of one polymer chain (which is now capped with an aluminum alkyl) and simultaneously initiates the growth of a new chain, starting from the transferred hexyl group. nih.gov

The rate of this chain transfer reaction directly influences the average molecular weight of the polymer; a higher concentration of trihexylaluminum or a faster transfer rate leads to the production of shorter polymer chains and thus a lower average molecular weight. Research on ethylene (B1197577) polymerization using metallocene catalysts with various alkylaluminums has demonstrated that the structure of the alkyl group (e.g., ethyl vs. isobutyl) significantly impacts the rate of chain transfer and the resulting polymer's molecular weight. nih.gov While specific kinetic data for trihexylaluminum is not as prevalent, it is expected that the longer hexyl chains would participate in this exchange, with its effectiveness being a key parameter for tailoring polymer properties.

The following table, based on findings from related alkylaluminum compounds in ethylene polymerization, illustrates how the choice of co-catalyst and its concentration can influence polymer molecular weight (M_w), demonstrating the critical role of chain transfer agents. nih.gov

| Catalyst System | Co-catalyst | Co-catalyst/Catalyst Ratio | Polymer Molecular Weight (M_w) ( g/mol ) | Chain End Type |

| Mt-I / Borate-I | TIBA | 800 | 250,000 | Saturated |

| Mt-I / Borate-I | 50% TEA / 50% TIBA | 800 | 180,000 | Saturated |

| Mt-I / Borate-I | TEA | 800 | 120,000 | Saturated |

| Mt-II / Borate-II | TIBA | 800 | 310,000 | Vinyl (approx. 70%) |

| Mt-II / Borate-II | TEA | 800 | 290,000 | Vinyl (approx. 10%) |

This table is illustrative, based on data for triisobutylaluminum (B85569) (TIBA) and triethylaluminum (B1256330) (TEA), to show the principle of chain transfer with alkylaluminums. Mt-I and Mt-II represent different zirconocene (B1252598) catalysts.

Kinetics and Thermodynamics of Trihexylaluminum-Involved Transformations

The speed of polymerization and the stability of the catalytic system are governed by the kinetics and thermodynamics of the reactions involving trihexylaluminum.

The activation of a Ziegler-Natta or metallocene pre-catalyst (e.g., a titanium or zirconium halide) by an alkylaluminum like trihexylaluminum is not an instantaneous event but a complex kinetic process. researchgate.net This activation involves several key steps: the reduction of the transition metal center to a lower oxidation state, alkylation of the metal center to form the active species, and the formation of various complexes. researchgate.netlibretexts.org The concentration of trihexylaluminum has been shown to directly impact the kinetics of active site formation. Studies on Ziegler-Natta systems reveal that the initiation of active centers can occur in multiple stages. researchgate.net An initial rapid formation of active sites on the catalyst's outer surface may be followed by a slower, second stage where catalyst particle fragmentation, driven by the initial polymer formation, exposes new internal sites for activation by the alkylaluminum. researchgate.net

The table below presents representative productivity data from ethylene polymerization studies, highlighting how catalyst activity is a function of the specific catalyst and co-catalyst combination. nih.gov

| Catalyst System | Co-catalyst | Monomer Pressure (MPa) | Temperature (°C) | Productivity (10^6 g Polymer / mol_Mt·h) |

| Mt-I / Borate-I | TIBA | 0.1 | 60 | 4.55 |

| Mt-I / Borate-I | TEA | 0.1 | 60 | 3.17 |

| Mt-II / Borate-II | TIBA | 0.1 | 60 | 5.02 |

| Mt-II / Borate-II | TEA | 0.1 | 60 | 5.06 |

This table is illustrative, based on data for TIBA and TEA, to show the impact of the co-catalyst on polymerization kinetics. Mt-I and Mt-II represent different zirconocene catalysts.

The interactions between trihexylaluminum and the transition metal pre-catalyst are governed by thermodynamic principles. Trihexylaluminum, a Lewis acid, readily forms complexes with the Lewis basic sites on the transition metal compound, such as the halide ligands on TiCl₄. researchgate.netlibretexts.org These interactions can range from weak donor-acceptor complexes to the irreversible formation of new chemical bonds during alkylation.

Computational Chemistry and Theoretical Elucidation of Trihexylaluminum Systems

Quantum Chemical Characterization of Trihexylaluminum and its Coordination Complexes

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to detail the fundamental properties of trihexylaluminum and its complexes. These calculations provide a microscopic understanding of bonding, charge distribution, and the energetic landscapes of reactions.

The electronic structure of an organometallic compound dictates its reactivity. For trialkylaluminum compounds, key features include the polarity of the aluminum-carbon (Al-C) bond and the molecule's Lewis acidity. Trihexylaluminum, like other trialkylaluminums such as trimethylaluminum, is characterized by a trigonal planar geometry around the central aluminum atom in its monomeric form. However, it readily forms dimers with bridging alkyl groups, a phenomenon driven by the electron-deficient nature of the aluminum center.

Table 1: Illustrative NBO Analysis of Al-C and Al-O Bonds in a Trimethylaluminum-THF Adduct Complex (Note: Data is for Trimethylaluminum-THF as a representative model for understanding bonding in trialkylaluminum complexes)

| Bond | Occupancy (Aluminum) | Occupancy (Bonding Partner) | Aluminum Hybridization | Bonding Partner Hybridization |

| Al-C | 18% | 82% (Carbon) | 29% s, 70% p, 1% d | 34% s, 66% p |

| Al-O | 6% | 94% (Oxygen) | 14% s, 84% p, 2% d | 23% s, 77% p |

This interactive table is based on findings from quantum-chemical calculations on a trimethylaluminum-THF adduct, which demonstrate the polarized nature of bonds involving the aluminum center. nih.gov

Understanding the mechanism of a chemical reaction requires mapping the potential energy surface (PES), which connects reactants, products, and high-energy transition states. wikipedia.org Computational chemistry is essential for calculating the energetics of these pathways, including activation energies (Ea) and reaction enthalpies.

For reactions involving trialkylaluminum compounds, such as their interaction with catalyst supports like silica, DFT calculations can compare different possible reaction pathways. nih.gov For example, in the reaction of alkylaluminum chlorides with silica surface silanols, two primary pathways can be cleavage of the Al-C bond or the Al-Cl bond. Computational studies on related systems have shown that while Al-Cl bond cleavage may be slightly kinetically favored (lower activation energy), the cleavage of the Al-C bond is often strongly thermodynamically favored, making it the dominant reaction pathway. nih.gov

Transition State Theory (TST) is the framework used to analyze these reaction paths. wikipedia.org Locating the transition state—a first-order saddle point on the PES—is a critical step. wikipedia.org This hypothetical structure represents the highest energy barrier that must be overcome for the reaction to proceed. The energy difference between the reactants and the transition state determines the reaction rate. Computational studies provide detailed geometries and vibrational frequencies of these transition states, offering a complete picture of the reaction mechanism.

Table 2: Calculated Reaction Energetics for the Reaction of an Alkylaluminum Dichloride with a Silica Surface Model (Note: Data is for a model system to illustrate the principles of reaction energetic calculations in related aluminum alkyl compounds)

| Reaction Pathway | Activation Energy (Ea) (kJ/mol) | Overall Free Energy Change (kJ/mol) | Kinetic/Thermodynamic Favorability |

| Al-Cl Bond Cleavage | 23.1 | (Reference) | Kinetically Favored |

| Al-C Bond Cleavage | 31.1 | -135 | Thermodynamically Favored |

This interactive table summarizes findings from a computational study on the reaction of methylaluminum dichloride with a silica model, demonstrating how activation and reaction energies determine the preferred reaction pathway. nih.gov

Molecular Modeling and Simulation of Trihexylaluminum-Containing Catalyst Systems

In many industrial applications, particularly in olefin polymerization, trihexylaluminum functions as a co-catalyst or activator in complex systems, such as Ziegler-Natta catalysts. researchgate.net Molecular modeling and simulations are indispensable for understanding how these multi-component systems function.

The catalytic activity of Ziegler-Natta systems, which typically involve a titanium pre-catalyst on a magnesium chloride support, is initiated by reaction with a trialkylaluminum compound like trihexylaluminum. researchgate.netunito.it This activation process involves the alkylation and reduction of the titanium centers, leading to the formation of the catalytically active sites. mdpi.com

Computational models are used to investigate the structure of these active sites. DFT calculations on cluster models representing the MgCl2 surface with adsorbed TiCl4 species can simulate the reaction with trialkylaluminums. researchgate.net These studies help identify the geometry of the active Ti(III) species, the number and type of ligands surrounding it, and the presence of a coordination vacancy required for olefin binding. researchgate.net

The nature of the ligands—both the alkyl groups on the aluminum (e.g., hexyl vs. ethyl) and any internal or external electron donors used in the catalyst formulation—profoundly influences the catalyst's performance. Computational studies show that the electronic and steric properties of the ligands can alter the stability and reactivity of the active sites. researchgate.net For instance, bulkier alkyl groups on the aluminum co-catalyst can influence the stereoselectivity of the polymerization. Similarly, the presence of electron-donating ligands can modify the electron density at the titanium center, which in turn affects the energy barrier for olefin insertion and chain propagation. unito.itmdpi.com

A major goal of computational catalysis is to predict the performance of a catalyst before it is synthesized. One approach is to develop Quantitative Structure-Activity Relationship (QSAR) models. wikipedia.org QSAR models are statistical correlations that link calculated molecular descriptors of a catalyst system to its experimentally observed activity or selectivity. protoqsar.comnih.gov

For trihexylaluminum-containing catalyst systems, relevant descriptors might include the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the active site, the charge on the metal center, or steric parameters describing the catalyst's pocket. mdpi.com By calculating these descriptors for a series of related catalysts with known activities, a mathematical model can be constructed. For example, DFT studies on aluminum complexes in ring-opening copolymerization have shown that a lower LUMO energy in the aluminum complex correlates with higher catalytic activity (Turnover Frequency, TOF). mdpi.com This is because a lower LUMO energy facilitates the coordination of the monomer to the catalytic center, which is a key step in the polymerization cycle. mdpi.com

These predictive models, once validated, can be used to screen new potential catalyst structures in silico, prioritizing the most promising candidates for experimental investigation and accelerating the discovery of improved catalyst systems. protoqsar.com

Table 3: Conceptual QSAR Model for Predicting Catalytic Activity (Note: This is a conceptual table illustrating the principle of QSAR. Values are hypothetical.)

| Catalyst System | Calculated LUMO Energy (eV) | Calculated Steric Hindrance Index | Predicted Turnover Frequency (h⁻¹) |

| Catalyst A (Ethyl Ligand) | -1.5 | 0.45 | 35 |

| Catalyst B (Hexyl Ligand) | -1.7 | 0.60 | 28 |

| Catalyst C (Modified Donor) | -2.0 | 0.48 | 55 |

This interactive table illustrates how calculated molecular descriptors, such as LUMO energy and steric parameters, can be used in a QSAR model to predict the catalytic activity of different catalyst systems. mdpi.comwikipedia.org

Advanced Characterization Methodologies for Trihexylaluminum Based Systems

X-ray Diffraction Studies of Trihexylaluminum Complexes and Supported Catalysts

X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique is crucial for understanding the precise geometry of trihexylaluminum adducts and the structure of heterogeneous catalysts where it is a component.

While obtaining single crystals of trihexylaluminum itself can be challenging, its adducts with Lewis bases (e.g., ethers, amines) are often more stable and amenable to crystallization. Single-crystal X-ray diffraction of such adducts provides precise information on bond lengths, bond angles, and the coordination geometry around the aluminum center. nih.govresearchgate.nettu-dortmund.de This data is invaluable for understanding the steric and electronic effects of the hexyl groups and how they influence the reactivity of the aluminum center. The crystal structures of catalytic intermediates involving trihexylaluminum can also offer a snapshot of the active species in a catalytic cycle, providing crucial mechanistic details.

In many industrial applications, trihexylaluminum is used as a cocatalyst in conjunction with a solid support, such as magnesium chloride or silica, in Ziegler-Natta catalysis. researchgate.netbohrium.com Powder X-ray diffraction (PXRD) is employed to characterize the crystalline structure of the support material and to investigate how it is modified by the interaction with trihexylaluminum and other catalyst components. Although PXRD does not provide the atomic-level detail of single-crystal XRD, it can reveal information about the crystallite size, phase composition, and structural changes in the supported catalyst during its preparation and activation.

Advanced Elemental Analysis and Quantitative Techniques

Accurate determination of the elemental composition is a fundamental aspect of characterizing trihexylaluminum and its related systems. Advanced elemental analysis techniques are employed to quantify the amount of aluminum and other elements present, which is critical for stoichiometry calculations and for understanding the composition of catalysts.

One common method for determining the aluminum content in organoaluminum compounds is through titration. For instance, the amount of trialkylaluminum in a sample can be determined by reacting it with a known excess of a reagent like triphenylphosphine (PPh₃) and then quantifying the unreacted reagent or the product formed using techniques like ³¹P NMR spectroscopy. rice.eduacs.org

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is another powerful technique for the quantitative determination of aluminum. The sample is introduced into a high-temperature plasma, which excites the aluminum atoms. The excited atoms then emit light at characteristic wavelengths, and the intensity of the emitted light is proportional to the concentration of aluminum in the sample. This method is highly sensitive and can be used to determine the aluminum content in a wide variety of samples, including raw materials, reaction mixtures, and final products.

Spectrophotometric methods can also be employed for the quantification of aluminum. mt.comuitm.edu.mylaccei.orgstudylib.netiosrjournals.org These methods often involve the formation of a colored complex between aluminum ions and a specific chromogenic reagent. The absorbance of the resulting solution is then measured at a specific wavelength using a UV-Vis spectrophotometer, and the aluminum concentration is determined from a calibration curve.

Table 3: Comparison of Techniques for Quantitative Aluminum Analysis

| Technique | Principle | Advantages | Disadvantages |

| Titrimetric Methods | Reaction with a standard solution to a detectable endpoint. | Cost-effective, can be highly accurate. | Can be susceptible to interferences, may require specific reaction conditions. |

| ICP-OES | Emission of light from excited atoms in a plasma. | High sensitivity, multi-element capability. | Requires expensive instrumentation, sample digestion may be necessary. |

| UV-Vis Spectrophotometry | Formation of a colored complex and measurement of light absorbance. | Relatively inexpensive, good sensitivity. | Can be prone to interferences from other metal ions, requires a suitable complexing agent. |

Future Research Directions and Technological Advancements Utilizing Trihexylaluminum

Design of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Trihexylaluminum is a key component in Ziegler-Natta catalyst systems, which are crucial for the industrial production of polyolefins like polyethylene (B3416737) and polypropylene. avestia.com Research in this area is continuously evolving, with a focus on designing new catalytic systems that offer superior control over the polymerization process, leading to polymers with desired properties.

Future research is directed towards several key areas:

Ligand-Modified Aluminum Catalysts: Scientists are designing and synthesizing novel ligands that can coordinate with the aluminum center in trihexylaluminum. These modifications can profoundly influence the catalyst's steric and electronic properties. For example, the development of bidentate N-coordinated alkylaluminum complexes has shown promise in creating highly efficient catalysts for specific organic transformations like the hydrophosphonylation of aldimines. rsc.org The goal is to create catalysts that can precisely control polymer tacticity, molecular weight distribution, and the incorporation of comonomers.

Activation of Single-Site Catalysts: Metallocene and other single-site catalysts, when activated by an alkylaluminum co-catalyst like trihexylaluminum, offer a pathway to polymers with narrow molecular weight distributions and uniform comonomer incorporation. nih.gov Ongoing research aims to understand the intricate mechanism of activation and the role of the alkylaluminum in the formation of the active catalytic species. This knowledge will enable the design of more robust and productive catalyst systems.

Computational Modeling and High-Throughput Screening: The use of Density Functional Theory (DFT) calculations and other computational methods is becoming indispensable for predicting the behavior of catalytic systems. researchgate.netsemanticscholar.org These tools allow researchers to model reaction intermediates and transition states, providing insights that guide the rational design of more effective catalysts. researchgate.netsemanticscholar.org Combined with high-throughput screening techniques, this approach accelerates the discovery of novel catalytic systems incorporating trihexylaluminum for a wide range of chemical transformations.

A comparative look at different alkylaluminums in Ziegler-Natta polymerization highlights the importance of the alkyl group's nature. While triethylaluminum (B1256330) (TEA) is widely used, studies with other alkylaluminums, such as triisobutylaluminum (B85569) (TIBA), show that the complexity and size of the alkyl group can significantly affect polymerization activity. avestia.com This suggests that the hexyl groups in trihexylaluminum offer unique steric and electronic properties that can be exploited for specific catalytic applications.

Integration of Trihexylaluminum in Sustainable Chemical Processes

The principles of green and sustainable chemistry focus on designing chemical products and processes that minimize the use and generation of hazardous substances. ox.ac.ukitrcweb.org The integration of trihexylaluminum into such processes is an area of growing interest, driven by the need to reduce the environmental footprint of chemical manufacturing.

Key research directions include:

Development of Solvent-Free or Greener Solvent Systems: Many industrial processes utilizing trihexylaluminum are conducted in hydrocarbon solvents. Research is underway to develop catalytic systems that can operate efficiently in greener solvents or, ideally, under solvent-free conditions. This reduces volatile organic compound (VOC) emissions and simplifies product purification.

Atom Economy and Energy Efficiency: Trihexylaluminum-based catalysts can contribute to more sustainable processes by enabling highly selective reactions that maximize the conversion of reactants to the desired product, a concept known as high atom economy. Furthermore, by designing catalysts that operate under milder reaction conditions (lower temperature and pressure), significant energy savings can be achieved, contributing to a more sustainable industrial process. researchgate.net

The development of catalysts that are robust, cost-effective, and derived from earth-abundant elements is a central goal of sustainable chemistry. researchgate.netmdpi.com Aluminum, being highly abundant, fits this criterion well. By designing more efficient catalytic systems around trihexylaluminum, it is possible to replace processes that rely on more expensive, toxic, or rare-earth metals.

Exploration of Trihexylaluminum as a Precursor for Advanced Materials

Organoaluminum compounds are valuable precursors for the synthesis of a variety of materials due to their reactivity and ability to decompose cleanly to form aluminum-containing products. guidechem.com Trihexylaluminum is being explored as a precursor for advanced materials with tailored properties for various high-tech applications.

Future research in this domain is focused on:

Atomic Layer Deposition (ALD): Trialkylaluminum compounds, such as trimethylaluminum and triethylaluminum, are already used in ALD processes to create ultra-thin films of aluminum oxide (Al₂O₃) with high precision. digitellinc.com While not as volatile as its shorter-chain counterparts, trihexylaluminum could be investigated for specific low-temperature or solution-based deposition techniques where its physical properties might be advantageous for creating conformal coatings on complex three-dimensional structures.

Synthesis of Aluminum-Containing Nanoparticles and Composites: Trihexylaluminum can be used as a precursor in the synthesis of aluminum-containing nanoparticles. By controlling the reaction conditions, it is possible to produce nanoparticles with specific sizes and shapes, which can then be incorporated into polymer matrices to create advanced composite materials with enhanced mechanical, thermal, or electrical properties.

Dopants in Semiconductor Manufacturing: Research into using triethyl aluminum for creating atomically precise delta layers of aluminum in silicon suggests a potential application for other alkylaluminums. digitellinc.com Aluminum acts as a p-type dopant in silicon, and the ability to deposit it with atomic precision is crucial for the fabrication of next-generation electronic devices. Trihexylaluminum could offer different adsorption and decomposition characteristics that might be beneficial for specific manufacturing processes. digitellinc.com

The exploration of trihexylaluminum as a precursor is part of a broader effort to expand the toolbox of materials synthesis. Its long alkyl chains could influence precursor reactivity and surface interactions, potentially leading to the formation of novel material structures and morphologies not achievable with other aluminum precursors.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are recommended for preparing Aluminum trihexyl- with high purity?

- Aluminum trihexyl- synthesis typically involves organometallic reactions, such as alkylation of aluminum precursors with hexyl groups. A common approach includes reacting aluminum chloride with trihexylaluminum precursors under inert conditions (e.g., nitrogen atmosphere). Purification steps, such as vacuum distillation or column chromatography, are critical to remove unreacted starting materials or byproducts. For related trihexyl esters (e.g., trihexyl citrate), Kugelrohr distillation has been employed to isolate pure compounds, though residual unreacted materials (~15%) may persist, necessitating iterative purification .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing Aluminum trihexyl-?

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm alkyl group bonding and structural integrity. For example, unreacted trihexyl citrate in derivatives can be detected via peak splitting in -NMR spectra .

- Mass Spectrometry (MS): High-resolution MS (HRMS) helps verify molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy: Identify Al-C bonding vibrations (~500-700 cm) and alkyl chain signatures.

- Elemental Analysis: Quantify aluminum content to assess stoichiometric accuracy.

Q. What safety and handling protocols are essential for Aluminum trihexyl- in laboratory settings?

- Storage: Store under inert gas (argon/nitrogen) in airtight containers to prevent oxidation or moisture ingress.

- Toxicology: Aluminum compounds can exhibit neurotoxic effects. Refer to toxicological profiles (e.g., ATSDR guidelines) for exposure limits and PPE requirements (gloves, fume hoods) .

- Waste Disposal: Neutralize reactive residues before disposal, adhering to institutional hazardous waste protocols.

Advanced Research Questions

Q. How can researchers design experiments to investigate Aluminum trihexyl- interactions with phospholipid membranes?

- Model Systems: Use liposomes or Langmuir-Blodgett monolayers to simulate biological membranes.

- Techniques: Employ fluorescence anisotropy to monitor membrane fluidity changes or isothermal titration calorimetry (ITC) to quantify binding thermodynamics. For example, trihexyl citrate derivatives have been studied for plasticizer-phospholipid interactions via NMR and phase behavior analysis .

- Controls: Compare results with non-aluminum analogs to isolate aluminum-specific effects.

Q. What methodologies resolve contradictions in Aluminum trihexyl- bioavailability studies across different biological matrices?

- Comparative Studies: Replicate bioavailability assays using standardized matrices (e.g., synthetic diets vs. natural foods) to isolate confounding variables. NIH-funded studies on aluminum bioavailability from food vs. water provide a framework for such designs .

- Tracer Techniques: Use isotopically labeled to track absorption and distribution in vivo.

- Data Normalization: Account for inter-study variability in pH, temperature, and co-administered ligands (e.g., citrate) that influence aluminum solubility.

Q. How can computational modeling optimize the electrodeposition of Aluminum trihexyl- derivatives in ionic liquids?

- Solvent Selection: Prioritize ionic liquids with low viscosity and high conductivity, such as trihexyl(tetradecyl)phosphonium chloride, which enhances ion mobility .

- Parameter Optimization: Use density functional theory (DFT) to predict reduction potentials and cyclic voltammetry to validate deposition kinetics.

- Morphology Control: Adjust current density and temperature to minimize dendritic growth and improve film adhesion.

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.